2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide

Description

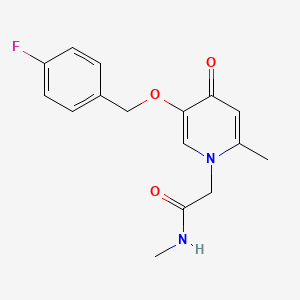

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridinone core substituted with a fluorobenzyl group and a methylacetamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3/c1-11-7-14(20)15(8-19(11)9-16(21)18-2)22-10-12-3-5-13(17)6-4-12/h3-8H,9-10H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVRZVXBVIRZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyridinone intermediate.

Attachment of the Methylacetamide Moiety: The final step involves the acylation of the pyridinone intermediate with N-methylacetamide under appropriate conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms, providing insights into cellular processes and disease states.

Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-((4-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide

- 2-(5-((4-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide

- 2-(5-((4-methylbenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide

Uniqueness

The presence of the fluorobenzyl group in 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and altering electronic characteristics. These unique features make it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its design incorporates a pyridine ring with various functional groups, including a fluorobenzyl ether, which is known to enhance biological activity due to the electron-withdrawing properties of the fluorine atom. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.35 g/mol. The presence of the fluorobenzyl group is significant as it can influence the compound's pharmacokinetic properties and enhance its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyridinone core can participate in hydrogen bonding and other non-covalent interactions, while the fluorobenzyl group may enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects.

Table 1: Summary of Proposed Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with specific enzymes, potentially inhibiting their activity. |

| Receptor Modulation | Binds to receptors influencing signal transduction pathways. |

| Metabolic Stability | The fluorine atom enhances metabolic stability, prolonging the compound's action in vivo. |

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Anticancer Properties : Similar compounds have shown antiproliferative effects against certain cancer cell lines by inducing apoptosis and inhibiting cell growth.

- Anti-inflammatory Effects : Potential interactions with the vanilloid receptor TRPV1 indicate possible analgesic properties.

- Enzyme Inhibition : Preliminary data suggest it may inhibit specific enzymes linked to disease processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antiproliferative Activity

A study examining fluorinated benzothiazoles reported that similar structures exhibit potent antiproliferative activity against sensitive cancer cells through metabolic activation and covalent binding to macromolecules . This suggests that our compound may share similar pathways for inducing cell death in cancerous cells.

Case Study 2: Pain Modulation via TRPV1

Research on TRPV1 modulators indicates that compounds targeting this receptor can effectively reduce pain sensation and inflammation. Given the structural similarities, it is hypothesized that this compound may also exhibit these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.